molecular formula C27H31FN4O3 B11240026 2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

2-(2-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)-N-(4-methylbenzyl)acetamide

Cat. No.: B11240026
M. Wt: 478.6 g/mol
InChI Key: MBTKGJFAWYHUMS-UHFFFAOYSA-N
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Description

2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE is a complex organic compound that features a piperazine ring substituted with a fluorophenyl group, a methoxy group, and a dihydropyridine ring

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The dihydropyridine ring can be reduced to a piperidine ring.

    Substitution: The fluorophenyl group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with various biological targets.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as receptors or enzymes. The fluorophenyl group enhances its binding affinity, while the piperazine ring facilitates its interaction with biological membranes. The methoxy and dihydropyridine groups contribute to its overall stability and bioavailability .

Comparison with Similar Compounds

Similar compounds include:

    Trazodone: An antidepressant with a similar piperazine structure.

    Naftopidil: Used to treat benign prostatic hyperplasia, also featuring a piperazine ring.

    Urapidil: An antihypertensive agent with structural similarities.

What sets 2-(2-{[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]METHYL}-5-METHOXY-4-OXO-1,4-DIHYDROPYRIDIN-1-YL)-N-[(4-METHYLPHENYL)METHYL]ACETAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C27H31FN4O3

Molecular Weight

478.6 g/mol

IUPAC Name

2-[2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-methoxy-4-oxopyridin-1-yl]-N-[(4-methylphenyl)methyl]acetamide

InChI

InChI=1S/C27H31FN4O3/c1-20-3-5-21(6-4-20)16-29-27(34)19-32-18-26(35-2)25(33)15-24(32)17-30-11-13-31(14-12-30)23-9-7-22(28)8-10-23/h3-10,15,18H,11-14,16-17,19H2,1-2H3,(H,29,34)

InChI Key

MBTKGJFAWYHUMS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C=C(C(=O)C=C2CN3CCN(CC3)C4=CC=C(C=C4)F)OC

Origin of Product

United States

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